Isoconazole nitrate

描述

硝酸异康唑: 是一种唑类抗真菌化合物,主要用于治疗浅表皮肤和阴道感染。 它在结构上与其他唑类抗真菌剂如咪康唑和益康唑有关 。 硝酸异康唑对皮肤癣菌、致病性酵母菌、致病性丝状真菌、革兰氏阳性细菌和滴虫具有广谱活性 .

准备方法

合成路线和反应条件: 硝酸异康唑的制备涉及以下几个步骤:

三氯乙酰苯的还原: 三氯乙酰苯在还原催化剂的作用下还原得到1-(2,4-二氯苯基)-2-氯乙醇.

N-烷基化反应: 1-(2,4-二氯苯基)-2-氯乙醇与咪唑发生N-烷基化反应生成1-[2-(2,4-二氯苯基)-2-羟乙基]咪唑.

醚化反应: 中间体与2,6-二氯苄基氯醚化.

酸化: 然后用硝酸酸化产物得到粗硝酸异康唑.

重结晶和纯化: 将粗产物重结晶并纯化,得到高纯度的硝酸异康唑.

工业生产方法: 硝酸异康唑的工业生产遵循类似的合成路线,但经过优化,提高了产量和纯度。 该工艺涉及将粗异康唑溶解在适当的有机溶剂中,在加热条件下进行结晶,从而得到高纯度的硝酸异康唑 .

化学反应分析

反应类型: 硝酸异康唑会发生各种化学反应,包括:

氧化: 硝酸异康唑在特定条件下可以被氧化,生成不同的氧化产物。

还原: 该化合物可以被还原,生成各种还原衍生物。

取代: 硝酸异康唑可以发生取代反应,特别是涉及咪唑环的取代反应。

常见试剂和条件:

氧化剂: 过氧化氢 (H₂O₂) 常用于氧化反应.

还原剂: 硼氢化钠 (NaBH₄) 常用于还原反应。

取代试剂: 卤化剂如氯 (Cl₂) 可用于取代反应。

主要产物: 这些反应形成的主要产物包括硝酸异康唑的各种氧化、还原和取代衍生物。

科学研究应用

硝酸异康唑具有广泛的科学研究应用:

作用机制

硝酸异康唑通过抑制麦角固醇的合成发挥其抗真菌作用,麦角固醇是真菌细胞膜的重要组成部分 。这种抑制破坏了细胞膜的完整性,导致细胞死亡。 该化合物与真菌细胞壁相互作用,导致卷曲和皱纹,并抑制酶催化的幼年酵母细胞球状体的释放 .

相似化合物的比较

类似化合物:

咪康唑: 另一种唑类抗真菌剂,在治疗真菌感染方面具有类似的疗效.

益康唑: 与异康唑结构相关,用于类似的抗真菌应用.

独特性: 硝酸异康唑因其广谱活性及其对多种真菌感染的有效性而独一无二。 它还具有独特的机制,涉及因真菌细胞膜损伤而导致的 ATP 浓度迅速下降 .

生物活性

Isoconazole nitrate (ISN) is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It has demonstrated significant biological activity against various pathogens, including fungi and gram-positive bacteria. This article delves into the biological activity of ISN, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications.

This compound exhibits its antifungal properties primarily through the following mechanisms:

- Inhibition of Ergosterol Synthesis : ISN disrupts the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.

- ATP Reduction : The compound causes a rapid decrease in ATP levels within fungal cells, indicating compromised cellular energy metabolism due to membrane damage .

- Cell Wall Interaction : ISN interacts with the fungal cell wall, leading to structural alterations such as convolutions and wrinkles, which further contribute to its fungicidal effects .

Antifungal Efficacy

This compound has been extensively studied for its antifungal efficacy against various dermatophytes and yeasts. The following table summarizes the minimum inhibitory concentrations (MICs) for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Trichophyton mentagrophytes | 1.0 |

| Microsporum canis | 2.0 |

| Aspergillus niger | 4.0 |

| Staphylococcus aureus | 0.25 |

These values indicate that ISN is particularly effective against common dermatophytes and certain gram-positive bacteria, making it a valuable agent in treating skin infections .

Treatment of Otomycosis

A prospective study involving 43 patients demonstrated the efficacy of topical 1% this compound cream in treating otomycosis. After treatment, 100% of patients reported complete recovery from pain and itching by the end of the follow-up period (20 days). The study highlights ISN's potential as an effective topical treatment for ear fungal infections .

Comparison with Combination Therapy

In a multicenter retrospective study comparing ISN monotherapy with a combination therapy involving diflucortolone valerate, results indicated that while both treatments were effective, the combination therapy provided faster relief from symptoms and improved overall therapeutic outcomes. Patients receiving the combination treatment reported higher satisfaction levels due to quicker symptom resolution .

Antibacterial Activity

This compound also exhibits significant antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that ISN has lower MICs than traditional antibiotics like ampicillin against several bacterial strains, suggesting its utility in treating dermatomycoses complicated by bacterial superinfections .

Safety Profile and Stability

Research indicates that ISN is generally well-tolerated with minimal systemic absorption, reducing the risk of adverse effects. However, stability studies have shown that ISN can degrade under alkaline conditions, which may impact its formulation stability in certain products .

属性

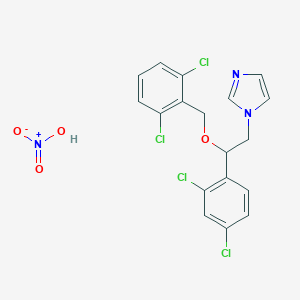

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQLSIGRSTLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27523-40-6 (Parent) | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60946995 | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24168-96-5, 40036-10-0 | |

| Record name | Isoconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24168-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-, nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40036-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole nitrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024168965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-((2,6-dichlorophenyl)methoxy)ethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040036100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS8P3N30X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of isoconazole nitrate against fungi?

A1: this compound, like other azole antifungals, inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. [, , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. [] This disruption in ergosterol synthesis leads to increased membrane permeability, ultimately causing fungal cell death. []

Q2: Does this compound exhibit any antibacterial activity?

A2: Yes, in addition to its antifungal properties, research suggests that this compound also possesses a broad bacteriostatic and bactericidal action, particularly against certain Gram-positive bacteria. [, , ] This dual action can be advantageous in treating dermatomycoses with suspected bacterial superinfections. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H14Cl4N2O•HNO3. Its molecular weight is 479.14 g/mol. []

Q4: How does the presence of a corticosteroid, like diflucortolone valerate, affect the efficacy of this compound in topical formulations?

A4: Studies indicate that combining this compound with diflucortolone valerate in a topical cream (Travocort®) enhances the local bioavailability of this compound. [, ] This results in a faster onset of antimycotic action, quicker relief of itch and other inflammatory symptoms, and an overall improvement in therapeutic benefits compared to this compound monotherapy. [, , , ]

Q5: How do structural modifications of this compound influence its antifungal activity?

A5: While specific structure-activity relationship studies for this compound are limited within the provided papers, it is known that the imidazole ring and the chlorine substituents play crucial roles in its antifungal activity. [] Modifications to these structural features can significantly impact its potency and spectrum of activity.

Q6: What strategies can improve the stability and bioavailability of this compound in pharmaceutical formulations?

A6: Formulating this compound as a nanoemulsion can enhance its dispersibility and skin penetration, potentially leading to increased bioavailability and efficacy. [] This approach can overcome the limitation of its low aqueous solubility, making it more effective in treating topical fungal infections. []

Q7: What is the duration of antifungal activity of this compound after a single topical application?

A7: Following topical application, this compound demonstrates prolonged retention in the stratum corneum, offering antifungal protection even after treatment cessation. [, ] For instance, high levels of isoconazole were found in the stratum corneum 10 days after the end of a 14-day treatment regimen. []

Q8: Does this compound exhibit significant systemic absorption after topical or intravaginal administration?

A8: this compound displays low systemic exposure potential after topical and intravaginal application. [, ] This is advantageous as it minimizes the risk of systemic side effects, making it a generally safe and well-tolerated treatment option for localized fungal infections. []

Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A9: Numerous studies have investigated the efficacy of this compound. In vitro studies have demonstrated its effectiveness against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum. [, , , , ] In vivo studies, including clinical trials, have evaluated its efficacy in treating various dermatomycoses like tinea pedis, tinea corporis, tinea cruris, and pityriasis versicolor. [, , , , , , , , ]

Q10: How effective is this compound compared to other antifungal agents like nystatin or clotrimazole?

A10: Clinical trials comparing this compound with nystatin for treating otomycosis have shown that this compound is significantly more effective. [, ] When compared with clotrimazole for tinea corporis, both treatments were found to be clinically effective, though the difference in efficacy was not statistically significant. []

Q11: Can drug delivery systems like nanoparticles or microparticles be used to improve the delivery of this compound to target tissues?

A11: While not extensively explored for this compound specifically, research suggests that incorporating it into alginate–chitosan–cyclodextrin micro- and nanoparticles can be a viable approach to enhance its delivery and efficacy against mycobacterial infections. [] These systems could potentially improve drug targeting, controlled release, and reduce required dosages.

Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?

A12: Several analytical methods have been employed for quantifying this compound in various formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and selectivity for determining this compound content, even in the presence of degradation products. [, , ]

- Spectrophotometry: Techniques like principal component regression (PCR) and first-derivative spectrophotometry have been utilized for simultaneous determination of this compound with other drugs in cream formulations. []

Q13: What are the key parameters considered during the validation of analytical methods for this compound?

A13: Validation of analytical methods for this compound involves evaluating parameters such as linearity, range, precision, accuracy, limits of detection and quantification, selectivity, and robustness. [, ] These parameters ensure the reliability, consistency, and accuracy of the method for its intended purpose.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。